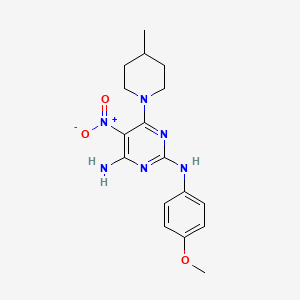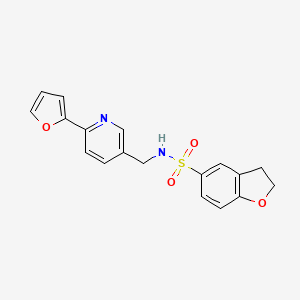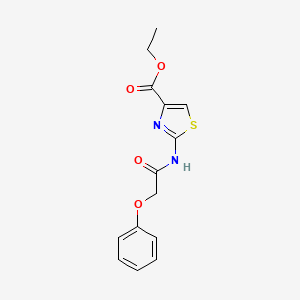![molecular formula C7H14N4S B2479255 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine CAS No. 861925-01-1](/img/structure/B2479255.png)
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylbutylthio group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-methyl-1-butanethiol with a suitable triazole precursor. One common method is the nucleophilic substitution reaction where 3-methyl-1-butanethiol reacts with 1H-1,2,4-triazol-5-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylbutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, and modifications with the 3-methylbutylthio group can enhance its efficacy.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The 3-methylbutylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
3-methyl-1-butanethiol: A related compound with a similar structure but lacking the triazole ring.
1H-1,2,4-triazol-5-amine: The parent compound without the 3-methylbutylthio group.
Comparison:
Uniqueness: The presence of both the triazole ring and the 3-methylbutylthio group in 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine makes it unique. The triazole ring provides biological activity, while the 3-methylbutylthio group enhances its lipophilicity and potential interactions with biological targets.
Activity: Compared to 3-methyl-1-butanethiol, the triazole derivative is expected to have enhanced biological activity due to the presence of the triazole ring. Compared to 1H-1,2,4-triazol-5-amine, the addition of the 3-methylbutylthio group can improve its efficacy and specificity.
Propiedades
IUPAC Name |
3-(3-methylbutylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-5(2)3-4-12-7-9-6(8)10-11-7/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISFSPQPLRATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2479174.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)
![N-[(3,5-difluorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2479186.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2479187.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2479189.png)

triazin-4-one](/img/structure/B2479193.png)
![4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
